molecular formula C7H9N3O3S B15190884 Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester CAS No. 95454-29-8

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester

Cat. No.: B15190884
CAS No.: 95454-29-8
M. Wt: 215.23 g/mol
InChI Key: LUHLPOBPGGYQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester typically involves the reaction of butanoic acid derivatives with thiadiazole derivatives under specific conditions. One common method involves the reaction of 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

CAS No.

95454-29-8

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoate

InChI

InChI=1S/C7H9N3O3S/c1-13-6(12)3-2-5(11)9-7-10-8-4-14-7/h4H,2-3H2,1H3,(H,9,10,11)

InChI Key

LUHLPOBPGGYQDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=NN=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.